molecular formula C20H18ClN3O B248874 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No. B248874
M. Wt: 351.8 g/mol
InChI Key: XROXLOBPOWERKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, also known as TMS-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyridine derivatives and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have suggested that 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has also been shown to induce oxidative stress, which can lead to cell death in cancer cells.
Biochemical and physiological effects:
3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to have a range of biochemical and physiological effects. Studies have shown that 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its potent anti-cancer activity. 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to be effective against a range of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of using 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, which could lead to the identification of new targets for cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in vivo.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde and 4-ethylbenzaldehyde with ethyl acetoacetate to form the corresponding pyrazolone intermediates. These intermediates are then condensed with 2-amino-3,4-dimethylpyridine to yield 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. The synthesis of 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research has been in the treatment of cancer. Studies have shown that 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H18ClN3O/c1-2-12-3-5-13(6-4-12)16-11-17(25)22-20-18(16)19(23-24-20)14-7-9-15(21)10-8-14/h3-10,16H,2,11H2,1H3,(H2,22,23,24,25)

InChI Key

XROXLOBPOWERKA-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl

SMILES

CCC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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